molecular formula C26H29N3S B3561303 4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

Cat. No.: B3561303
M. Wt: 415.6 g/mol
InChI Key: SUKWJNKOGMNONN-UHFFFAOYSA-N
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Description

4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide typically involves the reaction of diphenylmethyl chloride with N-(2-phenylethyl)piperazine in the presence of a base, followed by the introduction of a carbothioamide group. The reaction conditions may include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Room temperature to reflux
  • Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbothioamide group to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the piperazine nitrogen or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acetonitrile as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved may include:

    Receptors: Binding to neurotransmitter receptors, such as serotonin or dopamine receptors.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(diphenylmethyl)piperazine: Lacks the carbothioamide group.

    N-(2-phenylethyl)piperazine: Lacks the diphenylmethyl group.

    4-(diphenylmethyl)-N-methylpiperazine: Contains a methyl group instead of the phenylethyl group.

Uniqueness

4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is unique due to the presence of both the diphenylmethyl and carbothioamide groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

4-benzhydryl-N-(2-phenylethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3S/c30-26(27-17-16-22-10-4-1-5-11-22)29-20-18-28(19-21-29)25(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,25H,16-21H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKWJNKOGMNONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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